N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide
Description
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a butan-2-yl chain, and a pyridine ring with a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2-3-10-4-5-10)15-13(17)11-6-7-14-12(16)8-11/h6-10H,2-5H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERYIORMMUNPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)NC(=O)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylbutan-2-yl Intermediate: This step involves the reaction of cyclopropylmethyl bromide with butan-2-ylamine under basic conditions to form the cyclopropylbutan-2-yl intermediate.
Pyridine Ring Formation: The intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine-4-carboxylic acid, under nucleophilic substitution conditions to form the desired pyridine ring.
Carboxamide Formation: Finally, the carboxylic acid group on the pyridine ring is converted to a carboxamide group using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropylbutan-2-yl chain.
Reduction: Amine derivatives of the pyridine ring.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the pyridine ring.
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-5-carboxamide: Similar structure but with a carboxamide group at the 5-position of the pyridine ring.
Uniqueness
N-(4-cyclopropylbutan-2-yl)-2-oxo-1H-pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its interaction with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
